

An In-depth Technical Guide to 3,4,6-Trichloropyridazine

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Compound of Interest

Compound Name: 3,4,6-Trichloropyridazine

Cat. No.: B1215204

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This technical guide provides a comprehensive overview of **3,4,6-trichloropyridazine**, a key chemical intermediate in the development of novel pharmaceuticals and agrochemicals. The document details its chemical and physical properties, outlines a detailed synthesis protocol, and explores its various applications, with a focus on its role in drug discovery and crop protection.

Chemical and Physical Properties

3,4,6-Trichloropyridazine is a chlorinated pyridazine compound recognized for its heightened reactivity, making it a versatile building block in organic synthesis.^[1] Its key physicochemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	6082-66-2	[1][2][3][4]
Molecular Formula	C ₄ HCl ₃ N ₂	[1][2][3][4]
Molecular Weight	183.42 g/mol	[1][2][3][4]
Melting Point	50-57 °C	[1]
Boiling Point	98 °C	[1]
Purity	≥ 98%	[1][2]
MDL Number	MFCD00834957	[1][2]
PubChem ID	95123	[1]

Synthesis of 3,4,6-Trichloropyridazine

A detailed experimental protocol for the preparation of **3,4,6-trichloropyridazine** is outlined below, based on a patented synthesis method.[5]

Experimental Protocol

Step 1: Synthesis of Chloro-maleic anhydride

- Dissolve maleic anhydride in water.
- React the maleic anhydride solution with liquid chlorine.
- After the reaction is complete, cool the mixture to induce crystallization.
- Isolate the resulting chloro-maleic anhydride crystals by centrifugal drying.

Step 2: Synthesis of 4-chloro dihydroxy pyridazine

- Cool a hydrazine hydrate solution to below 20 °C.
- Adjust the pH of the hydrazine hydrate solution to 6.5 by dropwise addition of 30% hydrochloric acid.

- Add the chloro-maleic anhydride from Step 1 to the pH-adjusted hydrazine hydrate solution to initiate the reaction.
- Upon completion of the reaction, cool the mixture to facilitate crystallization.
- Dry the resulting crystals to obtain 4-chloro dihydroxy pyridazine.

Step 3: Chlorination and Crude Product Formation

- Transfer the 4-chloro dihydroxy pyridazine to a chlorination pot and heat to 140 °C.
- Introduce phosphorus oxychloride to the heated mixture.
- Following the chlorination reaction, pump the resulting chlorinated oil into a head tank.
- In a separate ice thawing kettle, begin stirring a 20 percent ammonia water solution.
- Dropwise, add the chlorinated oil to the ammonia water until the pH of the mixture reaches 7.
- Transfer the neutralized mixture to a crystallization tank and allow it to cool naturally, leading to the formation of black solid crystals of crude **3,4,6-trichloropyridazine**.

Step 4: Purification

- Place the crude **3,4,6-trichloropyridazine** in a distilling still.
- Perform reduced pressure distillation using a sublimation method to obtain the refined, high-purity **3,4,6-trichloropyridazine**. The purity of the final product is reported to be over 99%.

[5]

Applications in Research and Development

The unique chlorinated pyridazine structure of **3,4,6-trichloropyridazine** enhances its reactivity and makes it a valuable intermediate in various fields.[1]

Agrochemicals

3,4,6-Trichloropyridazine is a key intermediate in the synthesis of herbicides and fungicides. [1] Its structure allows for the development of compounds that can inhibit specific biological

pathways in weeds and pests, contributing to improved crop yields and effective pest management.[1]

Pharmaceuticals

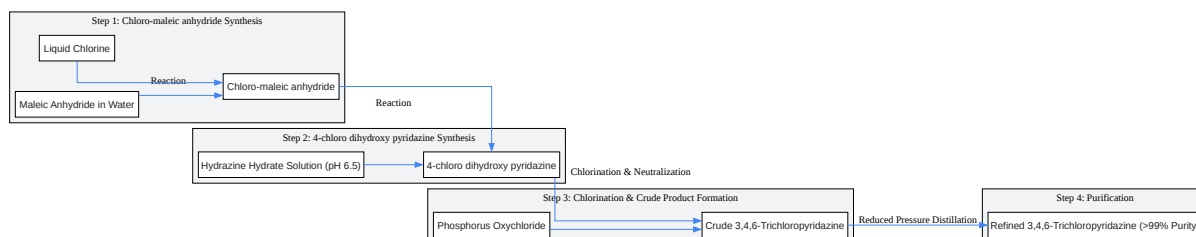
In the pharmaceutical industry, **3,4,6-trichloropyridazine** serves as a versatile building block for the synthesis of novel therapeutic agents.[1] Its structural properties are leveraged to design complex molecules that can target specific biological pathways, enhancing therapeutic efficacy.[1]

One notable application is in the study of chloropyridazine derivatives as human rhinovirus capsid-binding inhibitors.[3] Furthermore, the pyridazine core is a privileged scaffold in medicinal chemistry due to its ability to form hydrogen bonds and chelate with biological targets.[6] Recent research has focused on synthesizing novel chloropyridazine hybrids as potential anticancer agents that induce apoptosis and inhibit PARP-1.[6]

Visualizations

Synthesis Workflow of 3,4,6-Trichloropyridazine

The following diagram illustrates the multi-step synthesis process for producing high-purity **3,4,6-trichloropyridazine**.

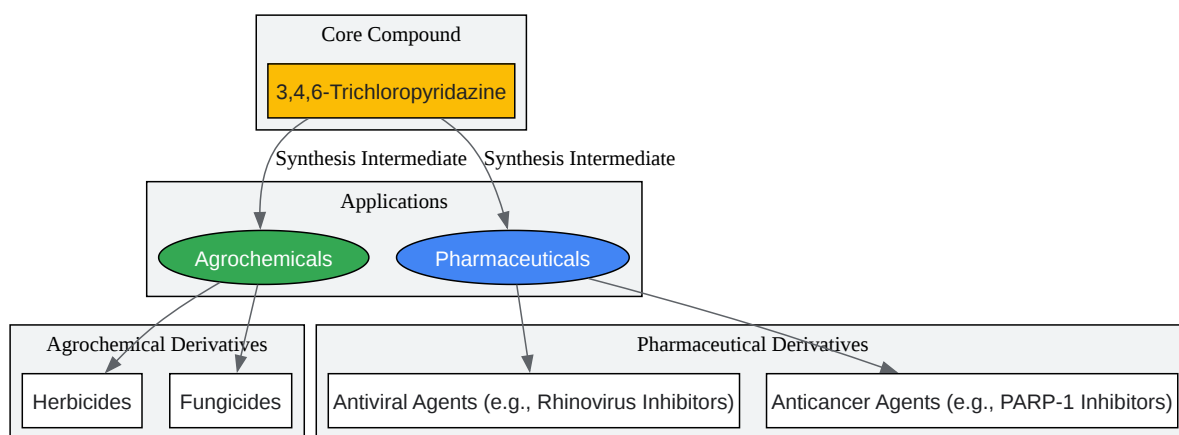


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Caption: Synthesis workflow for **3,4,6-Trichloropyridazine**.

Role of 3,4,6-Trichloropyridazine as a Chemical Intermediate

This diagram illustrates the central role of **3,4,6-trichloropyridazine** as a versatile building block in the development of agrochemicals and pharmaceuticals.



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Caption: Role of **3,4,6-Trichloropyridazine** in synthesis.

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